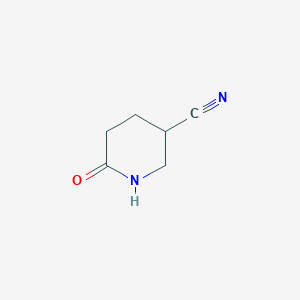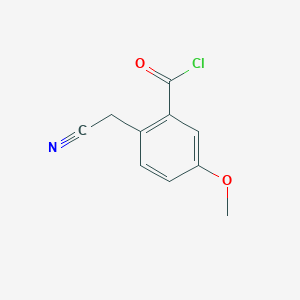
3-Piperidinecarbonitrile, 6-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxopiperidine-3-carbonitrile is a heterocyclic organic compound with the molecular formula C6H8N2O It features a piperidine ring with a ketone group at the 6-position and a nitrile group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 6-oxopiperidine-3-carbonitrile involves the Castagnoli-Cushman reaction. This reaction typically involves the condensation of cyclic anhydrides, amines, and aldehydes. For instance, the reaction of cyclic anhydrides with amines and aldehydes in a one-pot synthesis can yield 6-oxopiperidine-3-carbonitrile with high yields and diastereoselectivity .
Industrial Production Methods: While specific industrial production methods for 6-oxopiperidine-3-carbonitrile are not extensively documented, the principles of green chemistry and multicomponent reactions are often employed. These methods aim to maximize efficiency and minimize waste, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Oxopiperidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Substitution: Nucleophiles such as Grignard reagents can react with the nitrile group to form ketones.
Major Products:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Primary amines.
Substitution: Ketones and other substituted derivatives.
Applications De Recherche Scientifique
6-Oxopiperidine-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Mécanisme D'action
The mechanism of action of 6-oxopiperidine-3-carbonitrile largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. For example, it can modulate the activity of certain enzymes by binding to their active sites, thereby inhibiting their function . The exact molecular targets and pathways involved vary depending on the specific application and the structure of the derivatives used.
Comparaison Avec Des Composés Similaires
Piperidine-3-carbonitrile: Similar in structure but lacks the ketone group at the 6-position.
6-Oxopiperidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Pyrrolidine-3-carbonitrile: A related compound with a five-membered ring instead of a six-membered piperidine ring.
Uniqueness: 6-Oxopiperidine-3-carbonitrile is unique due to the presence of both a ketone and a nitrile group on the piperidine ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
22584-95-8 |
|---|---|
Formule moléculaire |
C6H8N2O |
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
6-oxopiperidine-3-carbonitrile |
InChI |
InChI=1S/C6H8N2O/c7-3-5-1-2-6(9)8-4-5/h5H,1-2,4H2,(H,8,9) |
Clé InChI |
FXTGTOXQIWOZCB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NCC1C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Chloro-8-methylbenzo[b]naphtho[1,2-i]phenazin-5(8H)-one](/img/structure/B13960857.png)








